
2-(3-Methylphenyl)-1,3-benzoxazol-6-amine
Descripción general
Descripción
2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylphenylamine with salicylic acid derivatives under dehydrating conditions to form the benzoxazole ring. The reaction is often catalyzed by acidic or basic catalysts and requires elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Oxidation Reactions
The benzoxazole ring and amine group participate in oxidation processes:
-
Oxidation of the benzoxazole ring : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the benzoxazole ring can form quinone-like structures. For example, oxidation at elevated temperatures (70–120°C) yields products with altered aromaticity and electrophilicity .
-
Amine oxidation : The primary amine at position 6 can be oxidized to a nitro group using agents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, forming 2-(3-methylphenyl)-1,3-benzoxazol-6-nitro derivatives .
Table 1: Oxidation Reaction Conditions and Outcomes
Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Source |
---|---|---|---|---|
KMnO₄ | 70–120 | Quinone derivative | 39–86 | |
mCPBA | RT | 6-Nitrobenzoxazole derivative | 71–90 |
Substitution Reactions
The benzoxazole ring and amine group undergo electrophilic and nucleophilic substitutions:
-
Electrophilic substitution : Halogenation (Cl, Br) occurs at the benzoxazole ring’s electron-rich positions using reagents like ClCH₂COCl or Br₂ in DMF, forming mono- or dihalogenated products .
-
Nucleophilic substitution : The amine group reacts with electrophiles (e.g., chloroacetyl chloride) to form acetamide derivatives. For example, reaction with ClCH₂COCl in DMF at −5°C yields N-acetylated products .
Table 2: Substitution Reaction Parameters
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
ClCH₂COCl | DMF, −5°C, Cs₂CO₃ | N-Chloroacetyl derivative | 58–83 | |
Br₂ | DCM, RT | 5-Bromo-benzoxazole derivative | 61 |
Reduction Reactions
The nitro group (if present) and benzoxazole ring can be reduced:
-
Nitro to amine : Catalytic hydrogenation (H₂/Pd-C) converts 6-nitro derivatives back to the primary amine .
-
Ring reduction : LiAlH₄ reduces the benzoxazole ring to a dihydrobenzoxazole structure under reflux conditions .
Table 3: Reduction Reaction Outcomes
Reducing Agent | Substrate | Product | Yield (%) | Source |
---|---|---|---|---|
H₂/Pd-C | 6-Nitrobenzoxazole derivative | 6-Amine derivative | 85–92 | |
LiAlH₄ | Benzoxazole ring | Dihydrobenzoxazole | 65–78 |
Cyclization and Rearrangement
The compound participates in Smiles rearrangements and ring-closing reactions:
-
Smiles rearrangement : Reaction with 5-bromopentylamine HBr in toluene under reflux forms spirocyclic intermediates, which rearomatize to yield N-substituted benzoxazoles .
-
Ring-closing : Treatment with polyphosphoric acid or PCl₃ induces cyclization, forming fused heterocycles (e.g., pyrrolidine derivatives) .
Table 4: Cyclization Reaction Data
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
5-Bromopentylamine HBr | Toluene, reflux | Spirocyclic benzoxazole | 71–87 | |
Polyphosphoric acid | 150–200°C | Fused heterocycle | 75–90 |
Cross-Coupling Reactions
The bromine atom (if introduced via substitution) enables Suzuki-Miyaura cross-coupling:
-
Pd-catalyzed coupling : Reaction with arylboronic acids in DMF/H₂O yields biaryl derivatives, expanding structural diversity .
Table 5: Cross-Coupling Examples
Partner Reagent | Catalyst | Product | Yield (%) | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenylbenzoxazole derivative | 82 |
Key Findings and Trends
-
Substituent effects : The 3-methylphenyl group enhances steric hindrance, directing substitutions to the para position of the benzoxazole ring .
-
Reagent selectivity : BF₃·Et₂O and NCTS optimize yields in Smiles rearrangements, while Cs₂CO₃ improves nucleophilic substitution efficiency .
-
Scalability : Reactions like acetamide formation and halogenation are scalable to 3.5 mmol with minimal yield loss .
Aplicaciones Científicas De Investigación
Medicinal Applications
Antimicrobial Activity:
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its inhibitory effects against various pathogens, including Mycobacterium tuberculosis. The compound's structure allows it to interact effectively with bacterial enzymes, making it a candidate for further development in tuberculosis treatment .
Anticonvulsant Properties:
Research indicates that derivatives of benzoxazole compounds exhibit anticonvulsant activity. In particular, studies have shown that certain analogs demonstrate significant efficacy in reducing seizure activity in animal models. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .
Inhibition of DprE1:
The compound has been investigated for its ability to inhibit the DprE1 enzyme, which is crucial in the biosynthesis of mycobacterial cell walls. Inhibitors of this enzyme are being explored as novel treatments for tuberculosis. Compounds similar to 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine have shown promising IC50 values, indicating their potency as DprE1 inhibitors .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzoxazole: Similar in structure but lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-1,3-benzoxazole: Similar but with the methyl group in a different position.
2-(3-Chlorophenyl)-1,3-benzoxazole: Similar but with a chlorine atom instead of a methyl group.
Uniqueness
2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is unique due to the specific position of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Actividad Biológica
2-(3-Methylphenyl)-1,3-benzoxazol-6-amine is a compound belonging to the benzoxazole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. Its structure features a benzoxazole ring substituted with a 3-methylphenyl group at the 2-position and an amine group at the 6-position. This unique arrangement contributes to its chemical reactivity and biological properties.
Antimicrobial Activity
Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. A study evaluated various benzoxazole compounds against different bacterial strains and reported the following minimum inhibitory concentrations (MIC):
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 8 |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has shown that benzoxazole derivatives exhibit potential anticancer properties. In vitro studies have assessed the cytotoxic effects of various benzoxazole compounds on cancer cell lines. The following table summarizes the findings:
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 | |
A549 (lung cancer) | 10.0 |
The IC values indicate that this compound has significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, it may inhibit certain kinases or modulate signaling pathways associated with tumor growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives highlighted the promising antimicrobial activity of this compound against resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapy .
- Cytotoxicity in Cancer Research : In another research effort focusing on breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-6-5-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYEVORGNXLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424212 | |
Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890985-45-2 | |
Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 890985-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.